2,2,6,6-Tetramethylheptane-3,5-dione
Overview
Description
2,2,6,6-Tetramethylheptane-3,5-dione, also known as 2,2,6,6-tetramethyl-3,5-heptanedione, is an organic compound with the molecular formula C11H20O2. It belongs to the class of β-diketones, which are characterized by having two ketone groups separated by a single carbon atom. This compound is known for its ability to form stable complexes with various metal ions due to its bidentate ligand properties .
Preparation Methods
2,2,6,6-Tetramethylheptane-3,5-dione can be synthesized through several methods. One common synthetic route involves the reaction of pivaloyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an enolate intermediate, which then reacts with the pivaloyl chloride to form dipivaloylmethane .
In industrial settings, dipivaloylmethane is often produced by the reaction of pivalic acid with acetone in the presence of a strong acid catalyst. This method is advantageous due to its simplicity and high yield .
Chemical Reactions Analysis
2,2,6,6-Tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of dipivaloylmethane typically yields alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo substitution reactions where one of the methyl groups is replaced by another functional group.
Scientific Research Applications
2,2,6,6-Tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Mechanism of Action
2,2,6,6-Tetramethylheptane-3,5-dione acts primarily as a bidentate ligand, meaning it can bind to metal ions at two points, forming stable chelate complexes. This property is due to the presence of two carbonyl groups that can coordinate with metal ions. The formation of these complexes can influence various chemical and biological processes by stabilizing reactive intermediates or modulating the activity of metal-dependent enzymes.
Comparison with Similar Compounds
2,2,6,6-Tetramethylheptane-3,5-dione is similar to other β-diketones such as acetylacetone (2,4-pentanedione) and benzoylacetone (1-phenyl-1,3-butanedione). it is unique in its high steric hindrance due to the presence of four methyl groups, which can influence its reactivity and the stability of its metal complexes .
Similar Compounds
Acetylacetone (2,4-pentanedione): A simpler β-diketone with two methyl groups.
Benzoylacetone (1-phenyl-1,3-butanedione): Contains a phenyl group, which affects its electronic properties.
Hexafluoroacetylacetone (1,1,1,5,5,5-hexafluoro-2,4-pentanedione): A fluorinated β-diketone with unique electronic characteristics.
This compound’s unique structure and properties make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2,2,6,6-tetramethylheptane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2,3)8(12)7-9(13)11(4,5)6/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAJNWYBUCUFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049396 | |
Record name | Dipivaloylmethane | |
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Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Aldrich MSDS] | |
Record name | 2,2,6,6-Tetramethyl-3,5-heptanedione | |
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CAS No. |
1118-71-4 | |
Record name | 2,2,6,6-Tetramethyl-3,5-heptanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1118-71-4 | |
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Record name | Dipivaloylmethane | |
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Record name | Dipivaloylmethane | |
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Record name | 3,5-Heptanedione, 2,2,6,6-tetramethyl- | |
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Record name | Dipivaloylmethane | |
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Record name | 2,2,6,6-tetramethylheptane-3,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.972 | |
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Record name | DIPIVALOYLMETHANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8UI909HOY | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dipivaloylmethane?
A1: The molecular formula of dipivaloylmethane is C11H20O2, and its molecular weight is 184.28 g/mol. []
Q2: What are the key spectroscopic features of dipivaloylmethane?
A2: Dipivaloylmethane can be characterized using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. [, ] The IR spectrum helps identify the presence of characteristic functional groups like the carbonyl group (C=O). NMR spectroscopy, particularly proton (1H) and carbon-13 (13C) NMR, provides detailed information about the structure and environment of individual atoms in the molecule.
Q3: Why is dipivaloylmethane often used as a ligand in metal complexes?
A3: Dipivaloylmethane acts as a bidentate ligand, meaning it can bind to a metal ion through two donor atoms. [, , , ] In the case of dipivaloylmethane, the two oxygen atoms of the carbonyl groups act as donor atoms, forming a chelate complex with the metal ion.
Q4: How does the structure of dipivaloylmethane influence its binding to metals compared to other β-diketones?
A4: The bulky tert-butyl groups in dipivaloylmethane introduce significant steric hindrance. [, , , ] This steric effect influences the stability and reactivity of its metal complexes. For instance, compared to acetylacetone complexes, dipivaloylmethane complexes exhibit higher volatility, making them suitable for gas-phase processes like chemical vapor deposition. [, ]
Q5: How is dipivaloylmethane employed in material science?
A5: Dipivaloylmethane, specifically its metal complexes, plays a crucial role in thin film fabrication through techniques like metal-organic chemical vapor deposition (MOCVD). [, , , , ] For example, it serves as a precursor for depositing materials like lead zirconate titanate (PZT) and strontium titanate (SrTiO3), which are widely used in electronics and optics. [, , ]
Q6: Can dipivaloylmethane be used as a reagent in organic synthesis?
A7: Yes, dipivaloylmethane can act as both a reagent and a substrate in various organic reactions. [] It can undergo C-additions and O-additions, serve as a precursor for heterocycles, and participate in reactions like Michael addition. [, ] For example, dipivaloylmethane was successfully used in the first Michael addition to β-nitrostyrene, highlighting its synthetic utility. []
Q7: How does dipivaloylmethane contribute to the development of single-molecule magnets (SMMs)?
A8: Dipivaloylmethane acts as a common ancillary ligand in the synthesis of SMMs, particularly tetrairon(III) complexes. [, , , , ] The steric bulk of dipivaloylmethane influences the structure and consequently, the magnetic properties of the resulting SMMs. For instance, modifying the dipivaloylmethane ligand with fluorine atoms in [Fe4(L)2(dpm)6] led to enhanced volatility without affecting the magnetic properties, highlighting the potential for vapor-phase processing of SMMs. []
Q8: Have computational methods been applied to study dipivaloylmethane and its complexes?
A9: Yes, computational chemistry techniques like density functional theory (DFT) calculations have been utilized to investigate the electronic structures and properties of dipivaloylmethane complexes. [, , ] These calculations provide insights into molecular orbitals, energy levels, and electronic transitions, which are valuable for understanding their photophysical and electrochemical behavior.
Q9: What analytical methods are typically used to characterize dipivaloylmethane and its derivatives?
A10: Apart from spectroscopic techniques like IR and NMR, several other analytical methods are employed to study dipivaloylmethane. [, , , , ] These include:
- Mass Spectrometry (MS): Provides information about the mass-to-charge ratio of ions, useful for determining molecular weight and identifying fragments. [, , , ]
- X-ray Diffraction (XRD): Used to determine the crystal structure of solid-state dipivaloylmethane complexes, revealing their three-dimensional arrangement. [, , , , ]
- Chromatographic Techniques: Methods like supercritical fluid chromatography (SFC) can separate and analyze dipivaloylmethane and its metal complexes. []
Q10: Are there any environmental concerns associated with dipivaloylmethane?
A11: While specific information on the environmental impact of dipivaloylmethane is limited in the provided research, it's crucial to consider responsible practices for its handling, use, and disposal. [] This includes minimizing waste, exploring recycling options, and adhering to safety regulations to mitigate any potential negative effects on the environment.
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